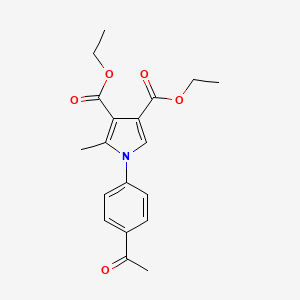

Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate

CAS No.:

Cat. No.: VC16031368

Molecular Formula: C19H21NO5

Molecular Weight: 343.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H21NO5 |

|---|---|

| Molecular Weight | 343.4 g/mol |

| IUPAC Name | diethyl 1-(4-acetylphenyl)-2-methylpyrrole-3,4-dicarboxylate |

| Standard InChI | InChI=1S/C19H21NO5/c1-5-24-18(22)16-11-20(12(3)17(16)19(23)25-6-2)15-9-7-14(8-10-15)13(4)21/h7-11H,5-6H2,1-4H3 |

| Standard InChI Key | IDULITDSQKUTRG-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CN(C(=C1C(=O)OCC)C)C2=CC=C(C=C2)C(=O)C |

Introduction

Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that belongs to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. This specific compound is characterized by its structural components, including a pyrrole ring, an acetylphenyl group, and two ethyl ester groups attached to the dicarboxylic acid moieties.

Synthesis and Applications

The synthesis of Diethyl 1-(4-acetylphenyl)-2-methyl-1H-pyrrole-3,4-dicarboxylate typically involves multi-step organic reactions, including the formation of the pyrrole ring and the attachment of the acetylphenyl group. This compound is often used in early discovery research, particularly in the pharmaceutical and chemical industries, due to its unique structural features that can be exploited for various biological activities .

Synthesis Steps

-

Formation of Pyrrole Ring: The synthesis begins with the formation of the pyrrole ring, often through condensation reactions involving suitable precursors.

-

Attachment of Acetylphenyl Group: The acetylphenyl group is then attached to the pyrrole ring, typically through a Friedel-Crafts acylation or similar reaction.

-

Esterification: The dicarboxylic acid groups are esterified with ethanol to form the diethyl esters.

Potential Applications

-

Pharmaceuticals: The compound's structural features suggest potential biological activity, which could be explored for therapeutic applications.

-

Materials Science: The aromatic nature of the compound might make it suitable for applications in organic electronics or as a building block for advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume